3-Cyano-3-methoxycyclobutane-1-carboxylic acid
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Overview
Description
3-Cyano-3-methoxycyclobutane-1-carboxylic acid is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is characterized by its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyano-substituted precursor with a methoxy group in the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-methoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-Cyano-3-methoxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the cyano and methoxy groups, resulting in different reactivity.
3-Cyano-3-methoxycyclopentane-1-carboxylic acid: Similar structure but with a five-membered ring, leading to different chemical properties.
3-Cyano-3-methoxycyclohexane-1-carboxylic acid: Contains a six-membered ring, affecting its stability and reactivity.
Uniqueness
3-Cyano-3-methoxycyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct strain and reactivity compared to its five- and six-membered counterparts. This makes it a valuable scaffold in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-cyano-3-methoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7(4-8)2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUJBHJQMQAAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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